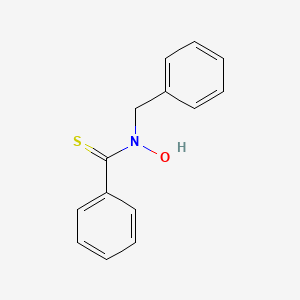
Cyclohexanecarboxamide, 3,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanecarboxamide,3,4-dimethyl-(9ci) is an organic compound with the molecular formula C9H17NO. It is a derivative of cyclohexanecarboxamide, where two methyl groups are substituted at the 3rd and 4th positions of the cyclohexane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide,3,4-dimethyl-(9ci) typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and appropriate reagents to introduce the 3,4-dimethyl groups.
Amidation Reaction: The carboxylic acid group is converted to an amide group using reagents such as ammonia or amines in the presence of a dehydrating agent like thionyl chloride or carbodiimides.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanecarboxamide,3,4-dimethyl-(9ci) may involve large-scale amidation and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
Cyclohexanecarboxamide,3,4-dimethyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted amides or other derivatives
科学研究应用
Cyclohexanecarboxamide,3,4-dimethyl-(9ci) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of Cyclohexanecarboxamide,3,4-dimethyl-(9ci) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Cyclohexanecarboxamide: The parent compound without the methyl substitutions.
Cyclohexylcarboxamide: Another derivative with different substituents on the cyclohexane ring.
Hexahydrobenzoic acid amide: A similar compound with a different ring structure
Uniqueness
Cyclohexanecarboxamide,3,4-dimethyl-(9ci) is unique due to the presence of the 3,4-dimethyl groups, which confer distinct chemical properties and reactivity. These substitutions can influence the compound’s stability, solubility, and interactions with other molecules, making it valuable for specific applications .
属性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC 名称 |
3,4-dimethylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C9H17NO/c1-6-3-4-8(9(10)11)5-7(6)2/h6-8H,3-5H2,1-2H3,(H2,10,11) |
InChI 键 |
FXZROTIJYBRGMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1C)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



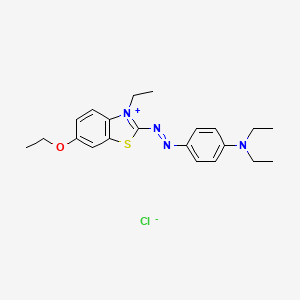
![4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one](/img/structure/B13795092.png)

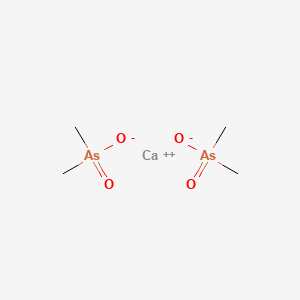
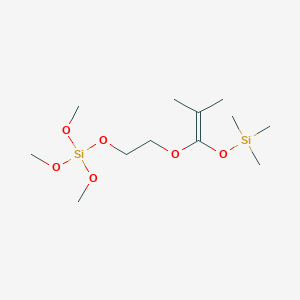

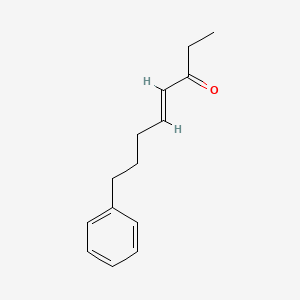
![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
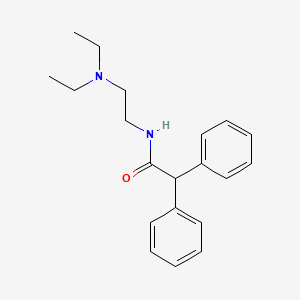

![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)

